molecular formula C11H12N2O4 B14805806 5,6-dimethoxy-2-methyl-2H-indazole-3-carboxylic acid

5,6-dimethoxy-2-methyl-2H-indazole-3-carboxylic acid

Cat. No.: B14805806
M. Wt: 236.22 g/mol
InChI Key: DXDNEWVQAKMXFU-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of methoxy groups at the 5 and 6 positions, along with a carboxylic acid group at the 3 position, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-2-methyl-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo a series of reactions to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-methyl-2H-indazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethoxy-2-methyl-2H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-2-methyl-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy and carboxylic acid groups allows for specific interactions with target molecules, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-2-methyl-2H-indazole-3-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

5,6-dimethoxy-2-methylindazole-3-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c1-13-10(11(14)15)6-4-8(16-2)9(17-3)5-7(6)12-13/h4-5H,1-3H3,(H,14,15)

InChI Key

DXDNEWVQAKMXFU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C(=CC2=N1)OC)OC)C(=O)O

Origin of Product

United States

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